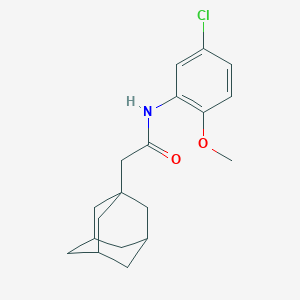![molecular formula C16H9Cl2F2NO2S B251287 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B251287.png)
3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide, also known as DFBT, is a compound with potential applications in scientific research. DFBT belongs to the class of benzothiophene derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide is not fully understood, but studies have suggested that it targets multiple signaling pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of the Akt/mTOR pathway, which plays a critical role in cancer cell growth and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the activity of several enzymes involved in cancer cell metabolism, including hexokinase and lactate dehydrogenase. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
実験室実験の利点と制限
3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its potent anticancer activity and its ability to target multiple signaling pathways involved in cancer cell proliferation and survival. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide. One area of research is the development of more efficient synthesis methods for this compound and its derivatives. Another area of research is the investigation of the potential applications of this compound in combination with other anticancer agents. Additionally, the development of this compound as a therapeutic agent for cancer treatment is an important area of future research.
合成法
The synthesis of 3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide involves several steps, including the reaction of 2-amino-5-chlorobenzothiophene with 2,4-dichloro-5-fluoroanisole in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of palladium(II) acetate and triphenylphosphine to yield the final product, this compound.
科学的研究の応用
3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to inhibit tumor growth in animal models.
特性
分子式 |
C16H9Cl2F2NO2S |
|---|---|
分子量 |
388.2 g/mol |
IUPAC名 |
3,6-dichloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H9Cl2F2NO2S/c17-8-5-6-9-12(7-8)24-14(13(9)18)15(22)21-10-3-1-2-4-11(10)23-16(19)20/h1-7,16H,(H,21,22) |
InChIキー |
WXJLGJZJDREUAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)OC(F)F |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B251205.png)
![4-methoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B251206.png)
![2-(4-bromophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251207.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide](/img/structure/B251208.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B251210.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251211.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B251212.png)
![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)butanamide](/img/structure/B251213.png)
![N-[3-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B251215.png)
![N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B251218.png)
![N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251220.png)
![N-(1-adamantylacetyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B251221.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251224.png)

